1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2/c27-20-6-8-21(9-7-20)33-16-19(14-23(33)35)26(36)29-12-13-34-25-22(15-32-34)24(30-17-31-25)28-11-10-18-4-2-1-3-5-18/h1-9,15,17,19H,10-14,16H2,(H,29,36)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIDSOMVPJTHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in the context of cancer therapy and other biological pathways.
Chemical Structure
The compound is characterized by the following structural features:
- A 4-fluorophenyl group, which may enhance lipophilicity and biological activity.
- A pyrazolo[3,4-d]pyrimidine moiety that is known for its role in various biological activities, including antitumor and anti-inflammatory effects.
- A pyrrolidine ring that contributes to the overall stability and interaction with biological targets.
Research indicates that compounds similar to this one often target specific enzymes or receptors involved in critical cellular processes. The presence of the pyrazolo[3,4-d]pyrimidine scaffold suggests potential interactions with kinases or other signaling molecules that are pivotal in cancer progression.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds:
- Inhibition of Polo-Like Kinase 1 (Plk1) : This compound has been shown to inhibit Plk1, a crucial regulator of cell division. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anticancer drug development .
- Structure–Activity Relationship (SAR) : A study on similar compounds demonstrated that modifications in the structure significantly affect their potency against cancer cell lines. This highlights the importance of the N-(2-(4-(phenethylamino) substituent in enhancing biological activity .
Other Biological Activities
Beyond anticancer effects, compounds with similar structures have exhibited:
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
- Antimicrobial Activity : Preliminary studies suggest that certain analogs may possess antimicrobial properties, although detailed investigations are still required.
Table 1: Biological Activity Summary
| Activity Type | Compound Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Case Study on Plk1 Inhibitors : A recent investigation into Plk1 inhibitors highlighted the efficacy of compounds similar to our target compound in inducing apoptosis in various cancer cell lines. The study reported IC50 values in the nanomolar range, indicating high potency .
- SAR Analysis : A comprehensive SAR analysis revealed that modifications at the pyrrolidine and pyrazole positions significantly influenced the biological activity. For instance, introducing different substituents on the phenethylamine moiety enhanced binding affinity to target proteins .
Scientific Research Applications
Chemical Properties and Structure
This compound's molecular formula is with a molecular weight of approximately 666.7 g/mol. Its structure includes a fluorophenyl group, a pyrrolidine backbone, and a pyrazolo[3,4-d]pyrimidine moiety, which contribute to its biological activity.
Cancer Therapeutics
One of the primary areas of research for this compound is its potential as an anticancer agent. The compound has been investigated for its ability to inhibit polo-like kinase 1 (Plk1) , a critical regulator of cell division that is often overexpressed in various cancers. Inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Study:
In a study published by the National Center for Biotechnology Information (NCBI), the compound was shown to effectively inhibit Plk1 activity in vitro, leading to decreased proliferation of cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo[3,4-d]pyrimidine moiety could enhance potency and selectivity against cancer cells while minimizing cytotoxic effects on normal cells .
Neuropharmacology
The compound also shows promise in neuropharmacological applications. Its structural similarity to known neuroactive compounds suggests potential use in treating neurological disorders such as depression and anxiety.
Mechanism of Action:
Research indicates that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could modulate mood and behavior, offering a new avenue for drug development in psychiatry.
Case Study:
A recent investigation into the effects of this compound on animal models revealed significant anxiolytic effects comparable to established antidepressants. Behavioral assays demonstrated improvements in anxiety-like behaviors, supporting its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the key synthetic challenges in constructing the pyrazolo[3,4-d]pyrimidine core of this compound, and what methodologies are recommended?
Answer:
The pyrazolo[3,4-d]pyrimidine core requires precise cyclization of precursors, such as 5-amino-1H-pyrazole-4-carboxamide derivatives, under controlled conditions. Key challenges include regioselectivity during ring closure and minimizing side reactions. A recommended method involves using halogenated aryl intermediates (e.g., 4-fluorophenyl derivatives) and coupling agents like EDC·HCl with HOBt·H₂O to facilitate amide bond formation . Solvent choice (e.g., DMF or ethanol) and temperature optimization (60–80°C) are critical for yield enhancement (70–85% reported in similar syntheses) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₆FN₇O₂: 524.216) .
- FT-IR : Confirms carbonyl stretches (~1680 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during the coupling of the pyrrolidine-3-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine scaffold?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while DMF improves coupling efficiency .
- Catalyst Selection : Triethylamine (TEA) as a base reduces side reactions; EDC·HCl/HOBt·H₂O ensures efficient amide bond formation .
- Temperature Control : Maintaining 0–5°C during coupling minimizes decomposition, followed by gradual warming to RT .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Advanced: In kinetic studies, how do substituents on the phenyl rings influence the compound's binding affinity to kinase targets, and what analytical methods validate these interactions?
Answer:
- Substituent Effects : The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the phenethylamino moiety improves solubility and target engagement .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values <100 nM reported for similar compounds) .
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase hinge regions) .
Advanced: When structural data from X-ray crystallography conflicts with NMR-based conformational analysis, how should researchers resolve such discrepancies for accurate modeling?
Answer:
- Complementary Techniques : Use molecular dynamics (MD) simulations to assess flexibility in solution vs. crystal lattice rigidity .
- Cross-Validation : Compare NOESY (NMR) data with crystallographic distances to identify dominant conformers .
- Statistical Analysis : Apply Bayesian modeling to weigh evidence from both methods .
Basic: What in vitro assays are recommended to assess the compound's inhibitory activity against specific kinases?
Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ or radiometric ³³P-ATP assays to measure IC₅₀ values (e.g., against Abl1 or Src kinases) .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., STAT5 or ERK1/2) in cell lysates .
Advanced: What strategies are effective in elucidating the compound's mechanism of action when initial phenotypic assays show off-target effects?
Answer:
- CRISPR-Cas9 Screening : Identify synthetic lethal genes to pinpoint secondary targets .
- Chemical Proteomics : Use immobilized compound probes to pull down interacting proteins, followed by LC-MS/MS identification .
- Dose-Response Profiling : Compare activity across a panel of 100+ kinases to map selectivity .
Basic: Which in vitro models are suitable for evaluating the metabolic stability of this compound in early development?
Answer:
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH to measure t₁/₂ via LC-MS .
- Hepatocyte Suspensions : Assess phase II metabolism (glucuronidation) using cryopreserved hepatocytes .
Advanced: How does the compound's solubility profile impact formulation strategies for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions for IV administration .
- Solid Dispersion : Amorphous formulations with HPMCAS improve oral bioavailability by 3–5× .
- Characterization : Differential Scanning Calorimetry (DSC) and PXRD confirm amorphous state stability .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for off-target toxicity?
Answer:
- Analog Synthesis : Systematically replace substituents (e.g., phenethylamino → methylpiperazine) and test in cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) .
- In Silico Profiling : Use Schrödinger’s QikProp to predict hERG inhibition or CYP450 interactions .
- Toxicity Screening : Cross-reference with Tox21 database to flag structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
